

# "Duocarmycin SA intermediate-1" CAS number and identifiers

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## Compound of Interest

Compound Name: *Duocarmycin SA intermediate-1*

Cat. No.: *B12383685*

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## In-Depth Technical Guide: Duocarmycin SA Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Duocarmycin SA intermediate-1**, a key precursor in the synthesis of the potent antitumor antibiotic Duocarmycin SA. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process.

## Core Identifiers and Properties

**Duocarmycin SA intermediate-1** is a crucial building block in the chemical synthesis of Duocarmycin SA. Its systematic identification and key properties are summarized below for clarity and easy reference.

Identifier Type	Value
CAS Number	919535-07-2
Molecular Formula	C30H35IN2O8
Molecular Weight	678.51 g/mol
SMILES	<chem>CC(C)(C)N1C(C[C@H]2CO2)=C(I)C(N(C(=O)OC(C)(C)C[C@H]3CO3)=CC1=C(C=C1)C(OC)=O</chem>
Product Web ID	HY-400705

## Synthesis and Experimental Protocol

The synthesis of **Duocarmycin SA intermediate-1** is a multi-step process involving the preparation of a Boc-protected iodinated indole derivative, which serves as a key fragment. The following protocol is based on established synthetic strategies for duocarmycin analogues.

### Materials and Equipment:

- Starting materials (specific reagents to be detailed in steps)
- Anhydrous solvents (e.g., DMF, CH<sub>2</sub>Cl<sub>2</sub>, THF)
- Reagents for reactions (e.g., NaH, Boc<sub>2</sub>O, NIS, BnBr, Lawesson's reagent)
- Standard laboratory glassware and apparatus for organic synthesis (inert atmosphere setup, reflux condenser, etc.)
- Purification equipment (flash chromatography system, preparative HPLC)
- Analytical instruments (NMR spectrometer, high-resolution mass spectrometer)

### Experimental Procedure:

#### Step 1: Synthesis of the Boc-Protected Iodinated Indole Core

- Protection of the Indole Nitrogen: A suitable hydroxy-nitroindole precursor is first protected at the indole nitrogen with a di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
- Reduction of the Nitro Group: The nitro group is reduced to an amine. This can be achieved using various reducing agents, such as zinc dust in the presence of ammonium chloride.
- Second Boc Protection: The newly formed amino group is also protected with a Boc group using Boc<sub>2</sub>O.
- Iodination: The indole ring is regioselectively iodinated at the desired position using an iodinating agent like N-iodosuccinimide (NIS).

### Step 2: Functionalization of the Indole Ring

- Alkylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group on the indole ring is alkylated, for instance, using benzyl bromide (BnBr) and a base, to introduce a benzyloxy group.
- Introduction of the Thiophene Moiety (in the context of the thio-analogue synthesis described by MacMillan et al.): For the synthesis of the thio-analogue of Duocarmycin SA, a thiophene ring is constructed. This involves a series of reactions starting from a substituted benzaldehyde, which is converted to a thionoester and then cyclized to form the thiophene ring. While not the exact synthesis for the named intermediate, this highlights the modular nature of duocarmycin synthesis.

### Step 3: Assembly of the **Duocarmycin SA Intermediate-1**

The final assembly involves coupling the functionalized and protected indole core with the other necessary fragments to construct the complete carbon skeleton of **Duocarmycin SA intermediate-1**. The exact sequence and coupling partners are proprietary to specific synthetic routes but generally involve the formation of amide or other carbon-carbon bonds to link the different heterocyclic systems.

### Purification and Characterization:

The final product, **Duocarmycin SA intermediate-1**, is purified using standard techniques such as flash column chromatography on silica gel. Its identity and purity are confirmed by analytical methods including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and connectivity of the atoms.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

## Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of **Duocarmycin SA intermediate-1**, based on common strategies for constructing duocarmycin analogues.



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Caption: Synthetic workflow for **Duocarmycin SA Intermediate-1**.

## Biological Context and Application

**Duocarmycin SA intermediate-1** is a non-cytotoxic precursor in the total synthesis of Duocarmycin SA. The final product, Duocarmycin SA, is an extremely potent DNA alkylating agent. It derives its biological activity from the ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This covalent modification of DNA disrupts cellular processes and leads to cell death, making Duocarmycin SA and its analogues potent antitumor agents. The synthesis of stable intermediates like the one described here is critical for the development and manufacturing of these complex therapeutic molecules.

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